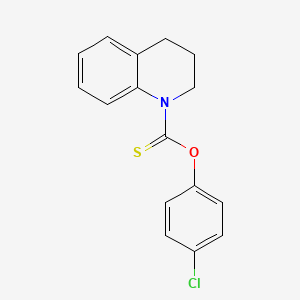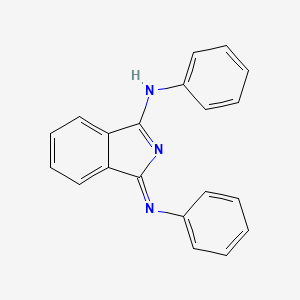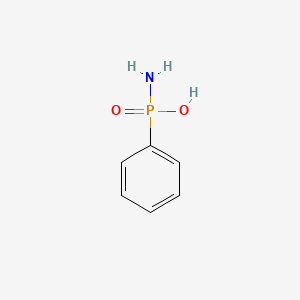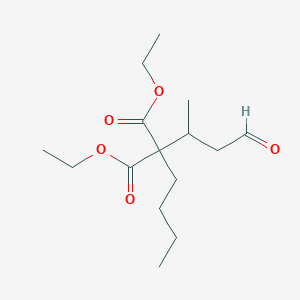
O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to the quinoline ring system, which is further functionalized with a carbothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone in the presence of a base.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbothioate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
Análisis De Reacciones Químicas
Types of Reactions
O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Quinoline derivatives, including this compound, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylquinoline: Lacks the carbothioate group but shares the quinoline and 4-chlorophenyl moieties.
3,4-Dihydroquinoline-1(2H)-carbothioate: Lacks the 4-chlorophenyl group but contains the quinoline and carbothioate moieties.
Uniqueness
O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate is unique due to the combination of the 4-chlorophenyl group and the carbothioate group attached to the quinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
58959-84-5 |
|---|---|
Fórmula molecular |
C16H14ClNOS |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
O-(4-chlorophenyl) 3,4-dihydro-2H-quinoline-1-carbothioate |
InChI |
InChI=1S/C16H14ClNOS/c17-13-7-9-14(10-8-13)19-16(20)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2 |
Clave InChI |
VPEXDAMYNPYMBC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)C(=S)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)


![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)

